molecular formula C9H9NO4 B2475970 1-(4-Hydroxy-3-nitrophenyl)propan-2-one CAS No. 1314934-53-6

1-(4-Hydroxy-3-nitrophenyl)propan-2-one

Cat. No.: B2475970
CAS No.: 1314934-53-6
M. Wt: 195.174
InChI Key: UVSAMVQTNCJZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a hydroxy group, a nitro group, and a propanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-hydroxyacetophenone, followed by a Friedel-Crafts acylation reaction. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the Friedel-Crafts acylation employs acetyl chloride and an aluminum chloride catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and acylation processes, optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

1-(4-Hydroxy-3-nitrophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy and nitro groups play crucial roles in its reactivity, influencing its interaction with molecular targets and pathways .

Comparison with Similar Compounds

1-(4-Hydroxy-3-nitrophenyl)propan-2-one can be compared with similar compounds such as:

    4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a propanone moiety.

    4-Hydroxy-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a propanone moiety.

    4-Amino-3-hydroxypropiophenone: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The presence of both hydroxy and nitro groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications .

Properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSAMVQTNCJZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.